4-(Bromomethyl)-2,5,6-trichloropyrimidine
Overview
Description
4-(Bromomethyl)-2,5,6-trichloropyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,5,6-trichloropyrimidine typically involves the bromination of 2,5,6-trichloropyrimidine. This can be achieved by reacting 2,5,6-trichloropyrimidine with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often include:
Solvent: Acetonitrile or carbon tetrachloride
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,5,6-trichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a less substituted pyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine carboxylic acids or aldehydes.
Reduction: Less substituted pyrimidines.
Scientific Research Applications
4-(Bromomethyl)-2,5,6-trichloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,5,6-trichloropyrimidine involves its reactivity due to the presence of halogen atoms. The bromomethyl group is particularly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2,6-dichloropyrimidine
- 4-(Bromomethyl)-5-chloropyrimidine
- 4-(Bromomethyl)-2,5-dichloropyrimidine
Uniqueness
4-(Bromomethyl)-2,5,6-trichloropyrimidine is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential applications compared to similar compounds with fewer chlorine atoms. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.
Properties
IUPAC Name |
4-(bromomethyl)-2,5,6-trichloropyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl3N2/c6-1-2-3(7)4(8)11-5(9)10-2/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOIYKCRSQWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NC(=N1)Cl)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283266 | |
Record name | 4-(bromomethyl)-2,5,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-72-9 | |
Record name | 4-(Bromomethyl)-2,5,6-trichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6554-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30721 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(bromomethyl)-2,5,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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